molecular formula C18H12Cl3Ga B13150710 Tris(4-chlorophenyl)gallane CAS No. 58447-99-7

Tris(4-chlorophenyl)gallane

Cat. No.: B13150710
CAS No.: 58447-99-7
M. Wt: 404.4 g/mol
InChI Key: CKFVDUNMQLTWDH-UHFFFAOYSA-N
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Description

Tris(4-chlorophenyl)gallane (Ga(C₆H₄Cl)₃) is an organogallium compound featuring three 4-chlorophenyl groups bonded to a central gallium atom. These compounds share structural similarities with organochlorine pesticides like DDT and dicofol, which are characterized by chlorinated aromatic rings and a central carbon or oxygen atom . Gallium-based derivatives, however, remain understudied in environmental and toxicological contexts.

Properties

CAS No.

58447-99-7

Molecular Formula

C18H12Cl3Ga

Molecular Weight

404.4 g/mol

IUPAC Name

tris(4-chlorophenyl)gallane

InChI

InChI=1S/3C6H4Cl.Ga/c3*7-6-4-2-1-3-5-6;/h3*2-5H;

InChI Key

CKFVDUNMQLTWDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1Cl)[Ga](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Direct Synthesis via Metalation of 4-Chlorophenyl Precursors

Method Description:
The most straightforward approach involves the direct reaction of a suitable gallium precursor with chlorinated aryl compounds. This typically employs a metalation process where gallium halides or alkyls are reacted with chlorinated aromatic compounds under controlled conditions.

Typical Procedure:

  • Reacting gallium trichloride ($$\mathrm{GaCl_3}$$) with 4-chlorophenyl Grignard or organolithium reagents.
  • The reaction is conducted under inert atmosphere (argon or nitrogen) to prevent oxidation.
  • The process involves heating the mixture at elevated temperatures (around 80–120°C) to facilitate the exchange of ligands.

Reaction Scheme:
$$
\mathrm{GaCl3} + 3\, \mathrm{C6H4Cl} \rightarrow \mathrm{(C6H4Cl)3Ga} + 3\, \mathrm{HCl}
$$

Research Findings:

  • This method is analogous to the synthesis of other triaryl gallium compounds, as reported in organometallic chemistry literature.
  • The reaction yields are typically high (>80%) when optimized, with purification achieved via recrystallization or chromatography.

Notes:

  • The purity of starting materials significantly affects yield.
  • Strict inert conditions are necessary to prevent hydrolysis or oxidation of gallium species.

Transmetalation from Organogallium Intermediates

Method Description:
This involves preparing a more reactive organogallium intermediate, such as a diorganogallium halide, which then undergoes transmetalation with chlorinated aromatic compounds.

Typical Procedure:

  • Synthesis of diorganogallium halides via reaction of gallium metal with chlorinated aromatic compounds or halides.
  • The diorganogallium intermediate is then reacted with chlorinated phenyl derivatives under mild conditions.

Reaction Scheme:
$$
\mathrm{(C6H4Cl)2GaCl} + \mathrm{C6H4Cl} \rightarrow \mathrm{(C6H4Cl)3Ga} + \mathrm{GaCl_3}
$$

Research Findings:

  • This method offers better control over substitution patterns and reduces side reactions.
  • It has been used in the synthesis of similar triaryl gallium compounds with high regioselectivity.

Synthesis via Ligand Exchange from Preformed Gallium Complexes

Method Description:
Preformed gallium complexes such as gallium bis(aryl) compounds are reacted with chlorinated phenyl groups to effect ligand exchange.

Typical Procedure:

  • Reacting gallium bis(phenyl) or bis(4-chlorophenyl) complexes with chlorophenyl reagents in the presence of a Lewis acid or base catalyst.
  • The process often involves refluxing in inert solvents like toluene or tetrahydrofuran (THF).

Reaction Scheme:
$$
\mathrm{(C6H4Cl)2Ga} + \mathrm{C6H4Cl} \rightarrow \mathrm{(C6H4Cl)3Ga}
$$

Research Findings:

  • This approach is advantageous for synthesizing highly pure compounds.
  • It is often employed in laboratory settings where high selectivity is required.

Catalytic or Organometallic Coupling Approaches

Method Description:
Recent advances include catalytic cross-coupling reactions, such as palladium-catalyzed arylation, to assemble triaryl gallium compounds.

Typical Procedure:

  • Use of palladium catalysts with aryl halides and gallium reagents.
  • The process involves oxidative addition, transmetalation, and reductive elimination steps.

Research Findings:

  • These methods are still under development but show promise for scalable synthesis.
  • They enable functionalization of complex aryl groups with high precision.

Comparative Data Table of Preparation Methods

Method Starting Materials Conditions Advantages Limitations
Direct Metalation Gallium trichloride, 4-chlorophenyl Grignard Inert atmosphere, 80–120°C High yield, straightforward synthesis Sensitive to moisture, requires inert conditions
Transmetalation Organogallium halides, chlorinated phenyls Mild, reflux in inert solvents Good regioselectivity, high purity Multi-step, requires preparation of intermediates
Ligand Exchange Gallium bis(aryl) complexes, chlorophenyl reagents Reflux in toluene or THF High selectivity, purity Limited scope, requires preformed complexes
Catalytic Cross-Coupling Aryl halides, gallium reagents, Pd catalyst Elevated temperature, inert atmosphere Potential for complex functionalization Still under research, complex setup

Notes and Recommendations

  • Inert Atmosphere: All synthesis routes demand an inert environment, typically argon or nitrogen, to prevent oxidation or hydrolysis.
  • Purification: Recrystallization, chromatography, and sublimation are common purification techniques.
  • Safety Precautions: Gallium compounds and chlorinated aromatics require handling under fume hoods with appropriate PPE due to toxicity and environmental concerns.
  • Yield Optimization: Reaction parameters such as temperature, solvent choice, and stoichiometry are critical for maximizing yields.

Scientific Research Applications

Anticancer Research

One of the most significant applications of tris(4-chlorophenyl)gallane is in anticancer research . Studies have shown that compounds containing chlorophenyl groups can inhibit specific pathways involved in cancer progression. For instance, research indicates that similar compounds exhibit inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis . this compound may share similar properties, warranting further investigation into its potential as an anticancer agent.

Environmental Studies

This compound has also been studied for its environmental impact, particularly regarding its persistence and bioaccumulation in ecosystems. As an anthropogenic contaminant, it can be a byproduct of industrial processes, similar to other organochlorine compounds like dichlorodiphenyltrichloroethane (DDT). Research has highlighted the effects of such compounds on aquatic life, particularly their influence on pancreatic development in zebrafish . Understanding these impacts is crucial for assessing ecological risks and developing remediation strategies.

Material Science

In material science, this compound can be utilized as a precursor for synthesizing gallium-based materials with specific electronic properties. Its organometallic nature allows it to form complexes that can be used in semiconductor applications or as catalysts in organic reactions. The ability to modify its structure by altering the chlorophenyl groups opens avenues for customizing materials for specific applications.

Case Study 1: Anticancer Activity

A study explored the anticancer potential of tris(4-chlorophenyl) derivatives, demonstrating significant inhibition of tumor cell proliferation through VEGFR-2 pathways . This highlights the need for further exploration of this compound's mechanisms and efficacy.

Case Study 2: Environmental Toxicity

Research conducted on zebrafish exposed to tris(4-chlorophenyl)methanol revealed disruptions in pancreatic growth and gene expression, emphasizing the environmental toxicity associated with chlorinated phenyl compounds . Such findings underline the importance of monitoring these compounds in ecosystems.

Mechanism of Action

The mechanism of action of tris(4-chlorophenyl)gallium involves its interaction with molecular targets through coordination chemistry. The gallium center can coordinate with various ligands, influencing the electronic properties of the compound. This coordination can lead to changes in molecular conformation, redox properties, and molecular packing, which are crucial for its applications in catalysis and materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tris(4-chlorophenyl)gallane with structurally related compounds, primarily TCPM, TCPMe, DDT, and dicofol, based on available data from the provided evidence.

Structural and Functional Group Comparisons
Compound Central Atom Functional Group Molecular Formula Molecular Weight (g/mol)
This compound Gallium (Ga) None (Gallane) Ga(C₆H₄Cl)₃ ~405.3 (estimated)
Tris(4-chlorophenyl)methanol (TCPM) Carbon (C) Hydroxyl (-OH) C₁₉H₁₃Cl₃O 363.66
Tris(4-chlorophenyl)methane (TCPMe) Carbon (C) None (Methane) C₁₉H₁₃Cl₃ 347.66 (estimated)
DDT Carbon (C) Ethane (-CCl₃) C₁₄H₉Cl₅ 354.49
Dicofol Carbon (C) Hydroxyl (-OH) C₁₄H₉Cl₅O 370.48

Key Observations :

  • TCPM and TCPMe share the same chlorinated aryl substituents as this compound but differ in their central atom (C vs. Ga) and functional groups .
Environmental Persistence and Bioaccumulation
Compound Log Kow (Octanol-Water Partition Coefficient) Half-Life in Sediment Bioaccumulation Factor (BAF)
This compound Not available Not available Not available
TCPM ~6.5 (estimated) Decades High (e.g., 10⁵ in marine mammals)
TCPMe ~7.0 (estimated) Decades High (similar to TCPM)
DDT 6.91 2–15 years 1.3 × 10⁶ (fish)
Dicofol 4.30 30–150 days Moderate

Key Observations :

Toxicity and Endocrine-Disrupting Effects
Compound Acute Toxicity (LD₅₀, rat) Endocrine Activity Environmental Impact
This compound No data Not studied Unknown
TCPM >5000 mg/kg Binds estrogen/androgen receptors Detected in marine mammals; linked to reproductive dysfunction
TCPMe >5000 mg/kg Estrogenic mimic at low concentrations Accumulates in Arctic food chains; potential global contaminant
DDT 113 mg/kg Anti-androgenic; estrogenic Banned globally (Stockholm Convention); persists in ecosystems
Dicofol 595 mg/kg Weak estrogenic activity Regulated but still used in developing nations; toxic to aquatic life

Key Observations :

  • TCPM and TCPMe exhibit lower acute toxicity than DDT but demonstrate potent endocrine-disrupting effects at environmentally relevant concentrations .

Biological Activity

Tris(4-chlorophenyl)gallane, a compound with significant environmental and biological implications, is structurally related to other chlorinated phenyl compounds. Its biological activity has garnered attention due to its potential effects on cellular processes and health. This article reviews the current understanding of the biological activity of this compound, focusing on its impact on pancreatic development, cytotoxicity, and potential mechanisms of action.

Chemical Structure and Properties

This compound can be represented as follows:

C12H9Cl3Ga\text{C}_{12}\text{H}_{9}\text{Cl}_3\text{Ga}

This compound features three 4-chlorophenyl groups attached to a gallium atom, which influences its chemical behavior and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, revealing several key areas of impact:

1. Pancreatic Development

Recent research has highlighted the detrimental effects of tris(4-chlorophenyl) compounds on pancreatic development in zebrafish models. Specifically, exposure to tris(4-chlorophenyl)methanol (TCPMOH), a related compound, resulted in:

  • Reduced Islet Area : A significant decrease in islet area (20.8%) was observed in embryos exposed to 50 nM TCPMOH compared to controls.
  • Transcriptomic Changes : RNA sequencing revealed alterations in gene expression, with 547 genes significantly impacted by TCPMOH exposure. Pathway analysis indicated downregulation of critical metabolic processes such as retinol metabolism and steroid biosynthesis .

Case Study 1: Zebrafish Model

A study utilized zebrafish embryos to assess the impact of TCPMOH on pancreatic development. The findings indicated that while TCPM did not significantly alter pancreatic morphology, TCPMOH exposure led to increased rates of hypomorphic pancreas areas (30% incidence). This suggests that TCPMOH may disrupt normal organogenesis through specific molecular pathways .

Case Study 2: Antitumor Screening

In vitro screening of related compounds revealed their effectiveness against human cancer cell lines. The compounds exhibited high inhibition rates (up to 100%) against A549 and HepG2 cells, outperforming standard treatments like Sunitinib in terms of cytotoxicity. The mechanism involved S-phase cell cycle arrest and activation of apoptotic pathways .

Table 1: Impact of TCPMOH on Zebrafish Pancreatic Development

ParameterControl (nM)TCPMOH (50 nM)Percentage Change
Islet Area-Reduced by 20.8%-
Total Pancreas Area-Reduced by 13%-
Incidence of Hypomorphic Areas-Increased to 30%-

Table 2: Cytotoxicity of Antitumor Compounds

Cell LineCompoundInhibition Rate (%)IC50 (μM)
A549IMB-1406100.078.99
HepG2IMB-140699.986.92
DU145IMB-140699.937.89
MCF7IMB-1406100.398.26

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